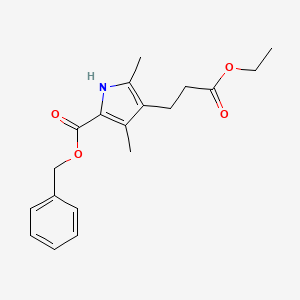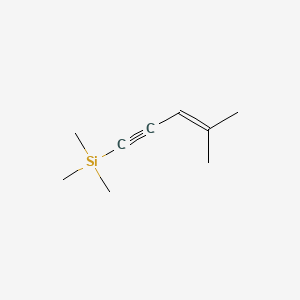
Trimethyl(4-methylpent-3-en-1-ynyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl(4-methylpent-3-en-1-ynyl)silane is an organosilicon compound with the molecular formula C9H16Si. It is a unique compound that features a trimethylsilyl group attached to a 4-methylpent-3-en-1-ynyl moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
Trimethyl(4-methylpent-3-en-1-ynyl)silane can be synthesized through various methods. One common approach involves the reaction of 4-methylpent-3-en-1-yne with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the chlorosilane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and pressure, to increase yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.
化学反应分析
Types of Reactions
Trimethyl(4-methylpent-3-en-1-ynyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while reduction can produce various silane derivatives. Substitution reactions can introduce new functional groups, leading to a wide range of organosilicon compounds .
科学研究应用
Trimethyl(4-methylpent-3-en-1-ynyl)silane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex organosilicon compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential medicinal properties is ongoing, with studies exploring its use in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism by which Trimethyl(4-methylpent-3-en-1-ynyl)silane exerts its effects involves its ability to participate in various chemical reactions. The trimethylsilyl group can stabilize reactive intermediates, facilitating reactions that form new carbon-silicon bonds. This stabilization is crucial in many synthetic processes, allowing for the formation of complex molecules with high precision .
相似化合物的比较
Similar Compounds
Trimethylsilylacetylene: Another organosilicon compound with a similar structure but different reactivity.
Trimethylsilylpropene: Shares the trimethylsilyl group but has a different carbon backbone.
Trimethylsilylbutadiene: Contains a conjugated diene system, offering different chemical properties.
Uniqueness
Trimethyl(4-methylpent-3-en-1-ynyl)silane is unique due to its specific combination of a trimethylsilyl group with a 4-methylpent-3-en-1-ynyl moiety. This structure imparts distinct reactivity and stability, making it valuable in various synthetic applications. Its ability to stabilize reactive intermediates and participate in diverse chemical reactions sets it apart from other similar compounds .
属性
CAS 编号 |
62338-12-9 |
|---|---|
分子式 |
C9H16Si |
分子量 |
152.31 g/mol |
IUPAC 名称 |
trimethyl(4-methylpent-3-en-1-ynyl)silane |
InChI |
InChI=1S/C9H16Si/c1-9(2)7-6-8-10(3,4)5/h7H,1-5H3 |
InChI 键 |
PZIXIUDEUHTLLV-UHFFFAOYSA-N |
规范 SMILES |
CC(=CC#C[Si](C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tetracyclo[5.3.0.02,6.03,10]decane](/img/structure/B11951376.png)
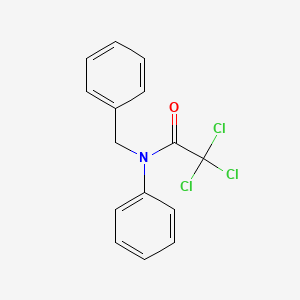

![1-(4-Butylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11951391.png)
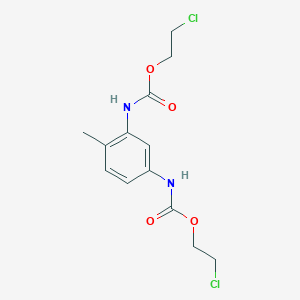
![2,6-Ditert-butyl-4-[(4-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B11951403.png)


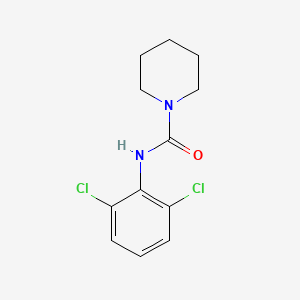
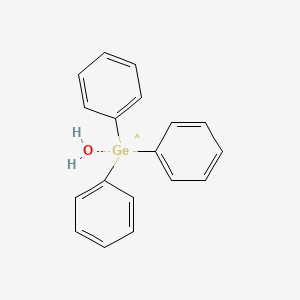
![triphenyl[(2E)-4-(triphenylphosphonio)-2-butenyl]phosphonium dichloride](/img/structure/B11951458.png)

